Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) is a synthetic compound classified as a benzothiazole derivative. [] It holds significant importance in scientific research, particularly in neuroscience and related fields, as a tool to investigate:
Future Directions
Optimizing Riluzole treatment: Identifying biomarkers to predict treatment response and personalize dosing regimens to maximize efficacy and minimize variability in clinical outcomes. []
Combining Riluzole with other therapies: Exploring synergistic effects with other neuroprotective or disease-modifying agents to enhance therapeutic outcomes. [, ]
Further exploring Riluzole's anti-cancer properties: Conducting more extensive preclinical and clinical studies to validate its anti-tumor effects and determine its potential as a therapeutic agent for various cancer types. [, , , ]
Related Compounds
N-Hydroxyriluzole
Compound Description: N-Hydroxyriluzole is a major metabolite of Riluzole formed through N-hydroxylation, primarily by the cytochrome P450 enzyme CYP1A2. [, ]
Relevance: N-Hydroxyriluzole is a key metabolite of Riluzole, providing insights into its metabolic pathway. Understanding the formation and activity of N-Hydroxyriluzole helps to evaluate potential drug interactions and the impact of genetic polymorphisms on Riluzole metabolism. [, ]
α-Naphthoflavone
Compound Description: α-Naphthoflavone is a known inhibitor of the cytochrome P450 enzyme CYP1A2. [, ]
Relevance: α-Naphthoflavone's ability to inhibit the metabolic activity of CYP1A2 makes it a valuable tool for studying the metabolism of Riluzole. Its inhibitory effects provide strong evidence for the role of CYP1A2 in the primary metabolic pathway of Riluzole. [, ]
Methoxyresorufin
Compound Description: Methoxyresorufin is used as a probe substrate to study the activity of cytochrome P450 enzymes, particularly CYP1A2, due to its O-demethylation reaction being primarily catalyzed by this enzyme. [, ]
Relevance: Riluzole exhibits competitive inhibition of Methoxyresorufin O-demethylase, further supporting the role of CYP1A2 in its metabolism. [, ] The interaction between Riluzole and Methoxyresorufin provides insights into potential drug interactions involving CYP1A2.
Propofol
Compound Description: Propofol is an anesthetic agent and is also a known substrate for the uridine diphosphate glucuronosyltransferase (UGT) isoenzyme, specifically UGT1A9. [, ]
Relevance: Propofol's inhibitory effect on Riluzole glucuronidation provides evidence that UGT enzymes, specifically UGT1A9, play a role, albeit minor, in Riluzole metabolism. [, ]
Caffeine
Compound Description: Caffeine, a stimulant, is metabolized by cytochrome P450 enzymes, primarily CYP1A2, into paraxanthine. []
Relevance: By measuring the ratio of paraxanthine to caffeine (P/C) in serum, researchers can assess an individual's CYP1A2 activity. Studies found a positive correlation between riluzole clearance and the P/C ratio, highlighting the impact of CYP1A2 activity on riluzole metabolism. []
Memantine
Compound Description: Memantine is an NMDA receptor antagonist used clinically to manage moderate to severe Alzheimer's disease. []
Relevance: Like Riluzole, Memantine demonstrates efficacy against glioma cells in vitro and in vivo, suggesting a potential role for glutamate modulation in treating these tumors. [] This shared anti-tumor activity, despite different primary mechanisms, suggests possible synergistic effects when combined.
BAY 36-7620
Compound Description: BAY 36-7620 is a highly selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). []
Relevance: Comparing the effects of Riluzole with BAY 36-7620 on breast cancer cells reveals distinct antitumor effects. Riluzole's impact on mitosis and cellular metabolism, differing from BAY 36-7620, suggests its action might not solely depend on mGluR1 inhibition. [] This comparison provides insights into potentially novel mechanisms of action for Riluzole.
Magnesium Sulfate
Compound Description: Magnesium sulfate is a mineral supplement with neuroprotective properties, partially attributed to its ability to antagonize NMDA receptors. []
Relevance: Both magnesium sulfate and Riluzole exhibit neuroprotective effects against ischemic spinal cord injury, though Riluzole appears more effective. [] This finding suggests that combining both drugs might not provide additive benefits and that Riluzole's protective mechanisms extend beyond NMDA receptor modulation.
Overview
Riluzole is a pharmaceutical compound primarily recognized for its neuroprotective properties, particularly in the treatment of amyotrophic lateral sclerosis (ALS). It functions by modulating glutamate levels in the brain, thereby reducing excitotoxicity, which is a significant contributor to neuronal damage. Riluzole is classified as an antineoplastic agent and is categorized under the benzothiazole derivatives.
Source and Classification
Riluzole was first synthesized in the 1990s and has been approved for clinical use in various countries for the management of ALS. Its classification includes:
Chemical Class: Benzothiazole derivative
Therapeutic Class: Neuroprotective agent
Mechanism of Action: Glutamate release inhibitor
Synthesis Analysis
The synthesis of Riluzole involves several methods, primarily focusing on the reaction of 4-trifluoromethoxyaniline with thiocyanate salts. Two notable synthetic pathways are outlined below:
Method Using Acetic Acid:
Reactants: 4-trifluoromethoxyaniline, ammonium thiocyanate, and an oxidant (e.g., manganese dioxide).
Process: The reactants are suspended in acetic acid and stirred at room temperature for up to 48 hours. After completion, the mixture is diluted with water, treated with sodium hydroxide to adjust pH, and extracted with isopropyl ether. The organic layer is concentrated under vacuum to yield raw Riluzole, which is further crystallized from ethanol-water mixtures.
Method Using Cyclization:
Reactants: 4-trifluoromethoxyaniline and ammonium thiocyanate.
Process: The reaction occurs in the presence of suitable organic solvents and cyclizing agents (e.g., bromine in acetic acid). This method promotes the formation of 2-amino-6-(trifluoromethoxy)benzothiazole, which is then purified through filtration and recrystallization.
Data
X-ray Powder Diffraction Peaks: Principal peaks at approximately 9.1, 13.6, 18.1, 21.1, 22.7, 25.2, and 34.1 degrees (±0.2) .
Chemical Reactions Analysis
Riluzole undergoes various chemical reactions that are critical for its synthesis and functionalization:
Oxidation Reactions: Involves the oxidation of thiocyanate salts to form Riluzole.
Cyclization Reactions: Essential for forming the benzothiazole core structure from precursors like 4-trifluoromethoxyaniline.
The reactions typically require controlled conditions such as temperature (ranging from room temperature to about 75°C) and specific pH adjustments to ensure optimal yield and purity.
Mechanism of Action
Riluzole's mechanism primarily involves:
Glutamate Modulation: Riluzole inhibits the release of glutamate, a neurotransmitter that can cause excitotoxicity when present in excessive amounts.
Neuroprotective Effects: By reducing glutamate levels, Riluzole protects motor neurons from damage associated with neurodegenerative diseases like ALS.
This action is critical in mitigating neuronal cell death and preserving motor function in affected individuals.
Physical and Chemical Properties Analysis
Riluzole exhibits several physical and chemical properties that are relevant for its application:
Appearance: White to off-white crystalline solid.
Solubility: Soluble in organic solvents like ethanol; sparingly soluble in water.
Melting Point: Approximately 187–189°C.
Stability: Stable under normal conditions but should be protected from light and moisture.
These properties influence its formulation in drug delivery systems aimed at enhancing bioavailability.
Applications
Riluzole is primarily used in scientific research and clinical settings for:
Treatment of Amyotrophic Lateral Sclerosis (ALS): It is one of the few drugs approved specifically for this condition.
Research on Neurodegenerative Diseases: Studies are ongoing to explore its efficacy against other diseases associated with glutamate dysregulation.
Development of Derivatives: Novel derivatives of Riluzole are being synthesized to enhance its pharmacological profile and target specific neuronal pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Neuroprotective agent with anticonvulsant, sedative, anxiolytic, anti-ischemic and anesthetic properties. Inhibits glutamate release, enhances glutamate uptake, blocks voltage-dependent Na+ channels, antagonises NMDA receptors and inhibits GABA uptake. Reported to offer neuroprotection and some therapeutic potential for amyotrophic lateral sclerosis and Huntingdon's disease. Riluzole is a benzothiazole derivative with anti-excitotoxic effects that acts by blocking the presynaptic release of glutamate, indirectly antagonizing glutamate receptors, and inactivating neuronal voltage-gated Na+ channels (ED50 = 2.3 μM). Riluzole suppresses glutamate-induced seizures in rats at an ED50 value of 3.2 mg/kg and displays neuroprotective effects in hypoxic animals at an ED50 value of 4 mg/kg. Formulations containing riluzole have been explored as therapeutics for slowing disease progression of amyotrophic lateral sclerosis. Riluzole is a benzothiazole derivative with anti-excitotoxic effects that acts by blocking the presynaptic release of glutamate, indirectly antagonizing glutamate receptors, and inactivating neuronal voltage-gated Na Riluzole suppresses glutamate-induced seizures in rats at an ED50 value of 3.2 mg/kg and displays neuroprotective effects in hypoxic animals at an ED50 value of 4 mg/kg. Riluzole has been explored as a therapeutic for slowing disease progression of amyotrophic lateral sclerosis.
Rubrosterone is an insect-molting C19-steroid that is common in insects and plants. Due to its similarity with vertebral steroids, there has been some interest in the study of its effects in humans.